molecular formula C26H23NO5 B6544397 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide CAS No. 929372-04-3

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B6544397
CAS No.: 929372-04-3
M. Wt: 429.5 g/mol
InChI Key: QCVDEQJRIYDQMA-UHFFFAOYSA-N
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Description

The compound 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methylbenzoyl group at position 2 and a 3-methyl group at position 3. The benzamide moiety is further modified with 3,4-dimethoxy substituents, which may influence its electronic and steric properties. Its synthesis is adapted from patented procedures involving coupling reactions and functional group modifications .

Properties

IUPAC Name

3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)20-14-19(10-12-21(20)32-25)27-26(29)18-9-11-22(30-3)23(13-18)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVDEQJRIYDQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a synthetic compound derived from benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₆H₁₅N₁O₄
  • Molecular Weight : 285.30 g/mol
  • IUPAC Name : 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Anticancer Properties

Research indicates that derivatives of benzofuran exhibit significant anticancer activity. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23.

Compound IC₅₀ (µM) Cell Line
3,4-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamideTBDTBD
3-Methylbenzofuran derivative (4b)1.48A549
3-Morpholinomethylbenzofuran derivative (15a)2.52NCI-H23

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. In preliminary studies, the compound demonstrated promising activity with IC₅₀ values comparable to established anticancer agents.

The mechanisms through which benzofuran derivatives exert their anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, significantly increasing the percentage of apoptotic cells compared to control groups.
  • Cell Cycle Arrest : Studies suggest that the compound affects cell cycle progression, leading to an accumulation of cells in specific phases that ultimately results in reduced proliferation.
  • Inhibition of Angiogenesis : By targeting vascular endothelial growth factor receptors (VEGFR), the compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Study 1: Evaluation of Cytotoxicity

In a study evaluating various benzofuran derivatives, including the target compound, researchers conducted MTT assays to assess cytotoxicity against NSCLC cell lines. The results indicated that several derivatives exhibited significant cytotoxicity with IC₅₀ values ranging from 0.49 µM to 47.02 µM across different derivatives.

Study 2: Apoptosis Induction Mechanism

Further investigation into the apoptotic effects revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed a marked increase in Annexin V-positive cells when treated with the compound compared to untreated controls.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

Substituent Effects on Lipophilicity :

  • The target compound ’s 3,4-dimethoxy groups introduce moderate polarity, but its logP (~5.8) suggests significant lipophilicity, comparable to the 2-fluoro analog (logP = 5.80) .
  • The tert-butyl substituent in F267-0169 increases logP (~6.2) due to its hydrophobic nature, while bromine in the bromo-analog enhances lipophilicity further (~6.0) .

Bromo (CAS 929412-63-5): Combines steric bulk and lipophilicity, which could hinder or enhance target engagement depending on the binding pocket . 3,4-Dimethoxy (Target): Methoxy groups may participate in hydrogen bonding or modulate solubility, though high logP limits aqueous solubility .

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